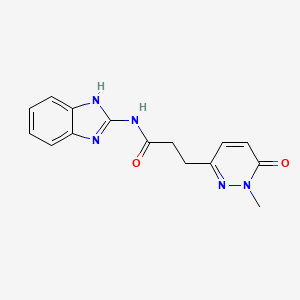

N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-20-14(22)9-7-10(19-20)6-8-13(21)18-15-16-11-4-2-3-5-12(11)17-15/h2-5,7,9H,6,8H2,1H3,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWCCVYWVYOBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide with structurally and functionally related compounds:

Key Observations :

The pyridazinone moiety (common in the target and BK43465) may enhance hydrogen-bonding capacity due to its ketone group.

Biological Relevance: Benzimidazole derivatives are known for antimicrobial and anticancer activities, suggesting the target compound could share similar mechanisms .

Physicochemical Properties :

- The target compound’s higher molecular weight (297.32 vs. 289.29 g/mol for BK43465) and lipophilic benzimidazole may reduce aqueous solubility but improve membrane permeability.

- Hydroxy groups in BK43465 and ’s compound enhance polarity, favoring solubility in polar solvents.

Propanamide linkers (common in all compounds) are synthetically accessible via amide coupling, as seen in and .

Q & A

Q. What are the optimal synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzimidazole and pyridazinyl-propanamide precursors. Key steps may include:

- Nucleophilic substitution for benzimidazole activation (e.g., using carbodiimide coupling agents).

- pH-controlled condensation to link the pyridazinone moiety.

Optimization requires monitoring reaction parameters: - Temperature : Maintain 60–80°C to prevent side reactions (e.g., hydrolysis of the pyridazinone ring) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

Q. How can researchers characterize the structural integrity of this compound, particularly its benzimidazole and pyridazinyl-propanamide moieties?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation:

Q. What structural motifs in this compound suggest potential biological activity?

- Methodological Answer : The benzimidazole and pyridazinone groups are known pharmacophores:

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase inhibition : Use ADP-Glo™ assays for kinase targets (e.g., JAK2, Aurora B) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility : Measure logP via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Methodological Answer : Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Apply systems pharmacology approaches:

Q. What strategies can minimize off-target effects while retaining potency?

- Methodological Answer : Employ structure-activity relationship (SAR) and fragment-based drug design :

- SAR : Replace the benzimidazole N-methyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .

- Fragment screening : Use SPR or ITC to identify fragments that enhance selectivity .

Q. How to design a scalable purification protocol for this compound?

- Methodological Answer : Optimize chromatographic parameters:

Q. What are the mechanistic implications of the compound’s interaction with gamma-aminobutyric acid (GABA) receptors?

- Methodological Answer :

Use patch-clamp electrophysiology and radioligand displacement assays : - Electrophysiology : Measure GABA-induced Cl⁻ currents in HEK293 cells expressing α1β2γ2 receptors .

- Displacement assays : Compete with [3H]-muscimol to calculate Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.